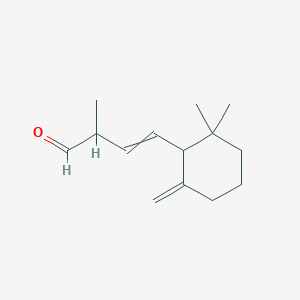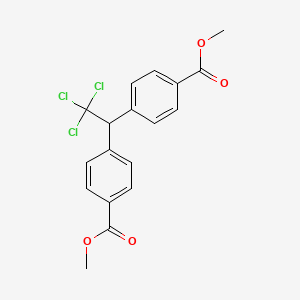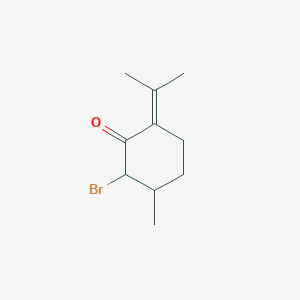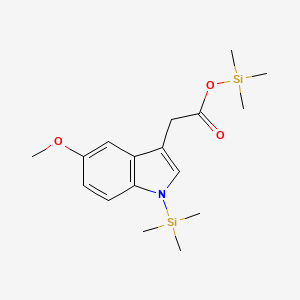
1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic organic compound belonging to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of methyl, methylamino, and propyl groups attached to the triazine ring imparts unique chemical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with methylamine and propylamine. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient and scalable production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of reduced triazine derivatives.
Substitution: Formation of substituted triazine compounds with various functional groups.
Aplicaciones Científicas De Investigación
1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The triazine ring structure allows for strong interactions with enzyme residues, leading to effective inhibition.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: The parent compound with a simple triazine ring.
Melamine: A triazine derivative with three amino groups.
Cyanuric acid: A triazine derivative with three hydroxyl groups.
Uniqueness
1-Methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4(1H,3H)-dione is unique due to the presence of both methyl and propyl groups, which enhance its lipophilicity and potential biological activity. The combination of these functional groups with the triazine ring provides a versatile scaffold for further chemical modifications and applications.
Propiedades
Número CAS |
57987-24-3 |
|---|---|
Fórmula molecular |
C8H14N4O2 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
1-methyl-6-(methylamino)-3-propyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C8H14N4O2/c1-4-5-12-7(13)10-6(9-2)11(3)8(12)14/h4-5H2,1-3H3,(H,9,10,13) |
Clave InChI |
HKTPZMCLVARDKH-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=O)N=C(N(C1=O)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Cyanophenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14627023.png)






![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)






